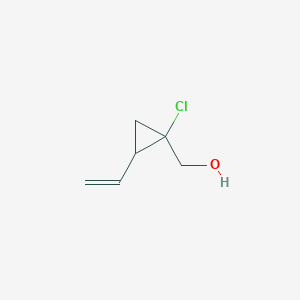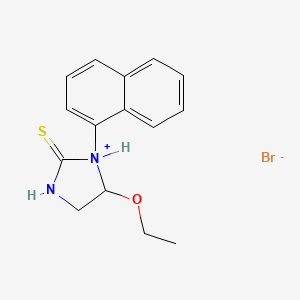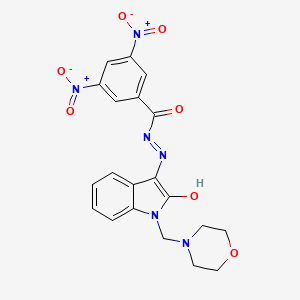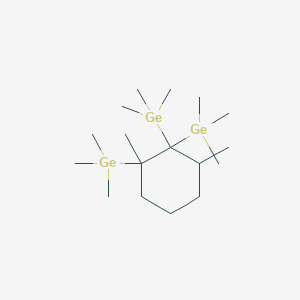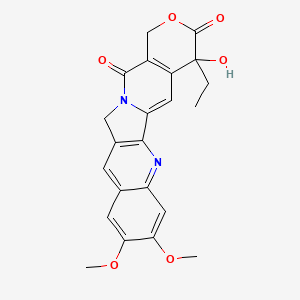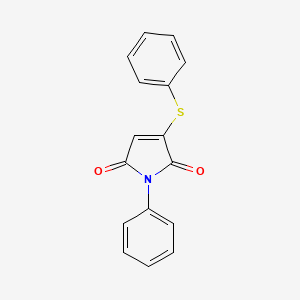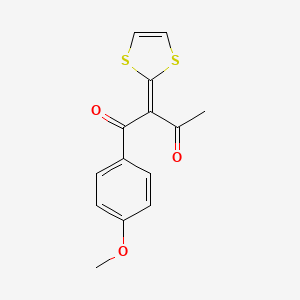
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione is a complex organic compound known for its unique chemical structure and properties. This compound features a dithiol ring and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione typically involves the reaction of 1,3-dithiol-2-thione with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo substitution reactions where the dithiol ring or the methoxyphenyl group is replaced by other functional groups.
Scientific Research Applications
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as nickel, copper, and zinc.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione involves its interaction with metal ions and biological molecules. The dithiol ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the methoxyphenyl group can participate in electron transfer processes, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione include:
N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide: This compound also features a methoxyphenyl group and a dithiol ring, but with different substituents, leading to variations in reactivity and applications.
N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
100673-15-2 |
|---|---|
Molecular Formula |
C14H12O3S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1-(4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C14H12O3S2/c1-9(15)12(14-18-7-8-19-14)13(16)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
VFBCUVNRCVQOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1SC=CS1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


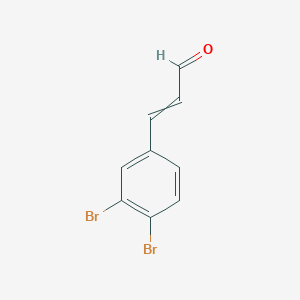
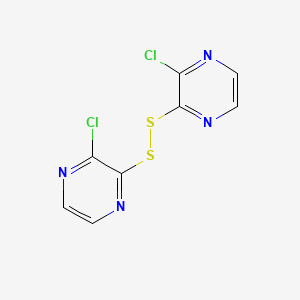
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
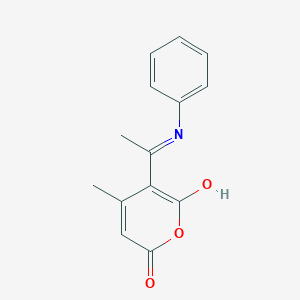

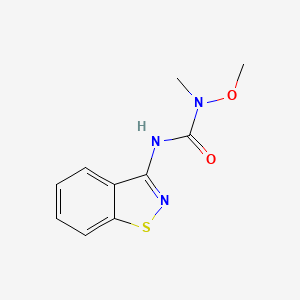
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
